Ortho-Methoxy Effect on Carbonylation Reactivity
In methoxycarbonylation reactions under identical conditions (Pd(OAc)2/Al(OTf)3/PPh3, 35 bar CO, 95°C, MeOH), allylbenzene derivatives bearing an ortho-methoxy substituent exhibit substantially higher conversion rates than their para-methoxy counterparts. While the target compound itself was not directly tested, the class-level inference from ortho-methoxyallylbenzene vs. para-methoxyallylbenzene demonstrates a clear reactivity advantage [1]. Specifically, p-methoxyallylbenzene achieved only 66% conversion, whereas substrates with ortho-directing groups generally exceeded 88% conversion. The presence of the ortho-methoxy group in the target compound is therefore expected to confer similarly enhanced reactivity compared to para-substituted analogs like 4-allylanisole.
| Evidence Dimension | Conversion in Methoxycarbonylation |
|---|---|
| Target Compound Data | >88% (inferred from ortho-methoxy class behavior) |
| Comparator Or Baseline | p-Methoxyallylbenzene (4-allylanisole): 66% conversion |
| Quantified Difference | ≥22 percentage point increase in conversion |
| Conditions | Pd(OAc)2/Al(OTf)3/PPh3, 35 bar CO, 95°C, MeOH |
Why This Matters
Higher conversion efficiency reduces catalyst loading and reaction time, directly lowering process costs in multi-step syntheses.
- [1] Du Plessis, M. Palladium catalysed hydroesterification and aminocarbonylation of substituted alkenes and alkynes. Ph.D. Thesis, University of the Free State, 2018, pp. 66-73. View Source
